![molecular formula C21H17N3O B2995280 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404831-36-3](/img/structure/B2995280.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been used as allosteric activators of human glucokinase, which has significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions . For instance, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions . For example, compounds 10e and 11s showed prominent growth inhibition at 10 –5 M concentration against various cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques . For example, it has been reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Polymer Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide and its derivatives are used in the synthesis of novel aromatic polyimides, which are polymers with high thermal stability. These polymers have solubility in various organic solvents and demonstrate high degradation temperatures, making them suitable for high-temperature applications. They exhibit properties like specific heat capacity and glass transition temperatures (Tg), which are crucial for their use in advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Cancer Research
Several derivatives of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide have been synthesized and studied for their potential as anticancer agents. For instance, a novel series of trisubstituted benzimidazole derivatives have shown inhibitory effects against MDA-MB-231 breast cancer cell proliferation. These findings highlight the potential of these compounds in cancer treatment research (Thimmegowda et al., 2008).
Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound have been involved in the development of high-performance liquid chromatography methods. These methods aim to determine the presence of specific degradation products in pharmaceutical formulations, highlighting the role of these compounds in ensuring the quality and stability of pharmaceuticals (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Pharmaceutical Research
Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, have significant pharmaceutical relevance. They are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This broad spectrum of biological activity makes them a subject of extensive research in drug development (Salahuddin, Shaharyar, & Mazumder, 2017).
Corrosion Inhibition Studies
Derivatives of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide have been theoretically studied for their potential as corrosion inhibitors. These studies involve computational methods to predict the efficiency of these compounds in preventing corrosion, which is vital in industrial applications (Obot & Obi-Egbedi, 2010).
Safety And Hazards
The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structures and biological activities . For instance, it has been reported that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for the research and development of benzimidazole derivatives could include the design and synthesis of newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety . Additionally, further studies could focus on the development of new drugs that overcome the problems of antimicrobial resistance .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUSCRJGATZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


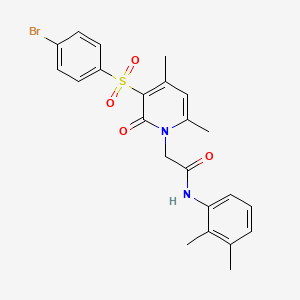
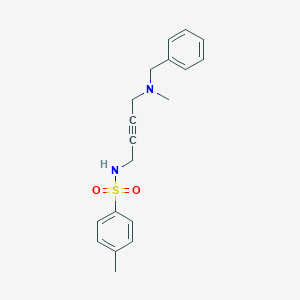
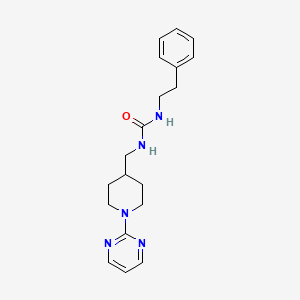
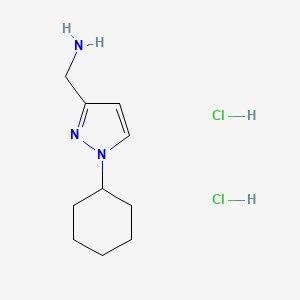
![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)
![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

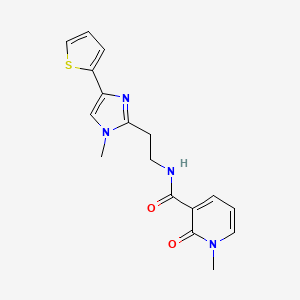
![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

